N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
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Properties
IUPAC Name |
N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c23-18(13-6-7-15-16(12-13)27-10-9-26-15)20-19-22-21-17(28-19)8-11-29(24,25)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVARLQWUMLPLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes the following components:
- Oxadiazole ring : Known for its pharmacological properties.
- Benzofuran core : Often associated with neuroprotective effects.
- Phenylsulfonyl group : Enhances solubility and bioavailability.
The molecular formula is , with a molecular weight of 397.4 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's .
- Neuroprotective Properties : The compound exhibits neuroprotective effects by reducing oxidative stress markers (malondialdehyde levels) and enhancing antioxidant enzyme activities (superoxide dismutase and catalase) in brain tissues .
In Vitro Studies
In vitro assays have demonstrated that this compound shows promising results against various biological targets:
| Target | IC50 Value (µM) | Remarks |
|---|---|---|
| hAChE | 0.907 ± 0.011 | Significant inhibition compared to other compounds in the series |
| hBChE | >5.0 | Poor inhibition |
| hBACE-1 | 1.413 ± 0.017 | Better inhibition than donepezil |
Case Studies
Several studies have highlighted the effectiveness of this compound in animal models:
- Alzheimer's Disease Models : In scopolamine-induced rat models, treatment with this compound resulted in improved cognitive functions and memory retention .
- Histopathological Analysis : Examination of brain slices from treated animals revealed no signs of neuronal damage, indicating a protective effect against neurotoxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways. In vivo studies have demonstrated that related compounds significantly reduce tumor sizes in murine models of breast cancer.
Antimicrobial Properties
The oxadiazole moiety is also associated with notable antimicrobial activity. Preliminary studies indicate that compounds with similar structures exhibit effectiveness against various bacterial strains and fungi.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Similar Oxadiazole Derivative | E. coli | 12.5 | TBD |
| Similar Oxadiazole Derivative | S. aureus | 6.25 | TBD |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
Neuropharmacological Activity
The potential of this compound as a modulator of GABAA receptors has been investigated. Binding studies indicate that it may interact with benzodiazepine sites, offering potential anxiolytic effects without the side effects associated with traditional benzodiazepines.
Anticancer Efficacy Study
A study conducted on the efficacy of similar oxadiazole derivatives involved administering these compounds to mice with induced breast tumors. The results showed a significant reduction in tumor size compared to control groups, indicating promising therapeutic potential.
Neuropharmacological Assessment
Behavioral assays in rodent models revealed that treatment with compounds featuring the oxadiazole scaffold resulted in reduced anxiety-like behavior. This suggests potential applications in treating anxiety disorders.
Chemical Reactions Analysis
Formation of the 1,3,4-Oxadiazole Core
-
The oxadiazole ring is typically formed via cyclization of acylhydrazides with carboxylic acids or their derivatives. For example, thiosemicarbazides react with carboxylic acids under dehydrating conditions (e.g., POCl₃ or PCl₅) to yield 1,3,4-oxadiazoles .
-
In this case, 2-(phenylsulfonyl)ethyl substituents are introduced via nucleophilic substitution or alkylation reactions.
Sulfonation and Alkylation
-
The phenylsulfonyl group is introduced through sulfonation of ethyl intermediates. For instance, 3-(phenylsulfonyl)propanoic acid undergoes decarboxylative chlorination to form ((2-chloroethyl)sulfonyl)benzene, a precursor for further alkylation .
Amide Coupling
-
The final carboxamide linkage is formed via coupling reactions between the oxadiazole amine and 2,3-dihydrobenzo[b] dioxine-6-carboxylic acid. Activators like EDCI or HATU are commonly used in such couplings .
Cyclization to Oxadiazole
The mechanism involves:
-
Dehydration : Acylhydrazides lose water to form nitrile intermediates.
-
Electrophilic Attack : The nitrile nitrogen attacks the carbonyl carbon of the carboxylic acid, leading to cyclization .
Sulfonylation
-
Sulfur trioxide (SO₃) or chlorosulfonic acid introduces the sulfonyl group. The ethyl spacer is added via alkylation with bromoethane or chloroethane derivatives .
Key Data from NMR and IR
| Spectrum | Signals | Interpretation |
|---|---|---|
| ¹H-NMR | δ 4.21 (t, J = 6.1 Hz, 2H) | Methylene protons adjacent to sulfonyl group |
| δ 7.96–7.90 (m, 2H) | Aromatic protons of phenylsulfonyl | |
| ¹³C-NMR | δ 171.1 (C=O) | Carbonyl carbon of carboxamide |
| IR | 1683–1734 cm⁻¹ | Stretching vibration of C=O (amide) |
Data derived from analogous compounds in .
Oxadiazole Ring
-
Electrophilic Substitution : Limited due to electron-withdrawing sulfonyl and amide groups.
-
Nucleophilic Attack : Occurs at the C-2 position under strong basic conditions .
Sulfonyl Group
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| Cyclization (POCl₃) | 65% | Reflux, 6 hours | High purity |
| Sulfonation (SO₃) | 59% | RT, 2 hours | Mild conditions |
| Amide Coupling (EDCI) | 72% | DCM, 0°C to RT | Scalable |
Stability and Degradation
Preparation Methods
Preparation of 2,3-Dihydrobenzo[b]dioxine-6-carboxylic Acid
The benzo[b]dioxine scaffold is synthesized via Ullmann condensation between catechol derivatives and dibromoethane under alkaline conditions. Subsequent nitration and reduction yield 6-amino-2,3-dihydrobenzo[b]dioxine, which undergoes diazotization and carboxylation to furnish the carboxylic acid.
Reaction Conditions :
- Diazotization: NaNO₂, HCl (0–5°C)
- Carboxylation: CuCN, KCN, Δ
Conversion to Hydrazide
The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with hydrazine hydrate in ethanol to yield the hydrazide.
$$
\text{2,3-Dihydrobenzo[b]dioxine-6-COCl} + \text{NH₂NH₂} \rightarrow \text{Hydrazide} \quad (\text{Yield: 85–90\%})
$$
Formation of the 1,3,4-Oxadiazole Core
Diacylhydrazide Cyclization
The hydrazide reacts with 3-(phenylsulfonyl)propanoic acid in the presence of phosphorus oxychloride (POCl₃) to form the diacylhydrazide, which undergoes cyclodehydration.
$$
\text{Hydrazide} + \text{3-(PhSO₂)CH₂CH₂COOH} \xrightarrow{\text{POCl₃, Δ}} \text{Oxadiazole} \quad (\text{Yield: 65–70\%})
$$
Alternative Method : Microwave-assisted cyclization using 1,1'-carbonyldiimidazole (CDI) and triphenylphosphine reduces reaction time to 15 minutes (Yield: 78%).
Introduction of the 2-(Phenylsulfonyl)ethyl Group
Nucleophilic Substitution on 5-Chloroethyl Intermediate
A halogenated intermediate, 5-(2-chloroethyl)-1,3,4-oxadiazole-2-carboxamide , is synthesized via cyclization of 3-chloropropanoic acid derivative. Treatment with sodium benzenesulfinate in DMF at 80°C replaces chloride with the sulfonyl group.
$$
\text{5-(CH₂CH₂Cl)-Oxadiazole} + \text{PhSO₂Na} \rightarrow \text{Target Compound} \quad (\text{Yield: 60–68\%})
$$
Optimization Note : Addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yield to 75%.
Alternative Synthetic Routes
Direct Coupling via Hantzsch Synthesis
Condensation of 2,3-dihydrobenzo[b]dioxine-6-carbonyl chloride with 2-(phenylsulfonyl)ethyl isocyanate forms an intermediate urea, which cyclizes under acidic conditions.
Oxidative Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from the benzo[b]dioxine hydrazide undergo oxidative cyclization with iodine (I₂) in DMSO, yielding the oxadiazole with concurrent sulfonylation.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar oxadiazole ring and gauche conformation of the sulfonylethyl chain.
Challenges and Limitations
- Low Solubility : The sulfonyl group imparts polarity, complicating purification by recrystallization.
- Side Reactions : Over-oxidation during sulfonylation produces sulfonic acid byproducts (3–8% yield loss).
- Scale-Up Issues : Microwave methods face energy dissipation challenges in industrial settings.
Q & A
Q. Table 1: Expected Spectral Data
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Dihydrodioxine | 6.8–7.2 (m) | 115–125 (aromatic) |
| Oxadiazole | 8.0–8.5 (s) | 160–165 (C=N) |
| Phenylsulfonyl | 7.5–7.9 (m) | 135–140 (SO₂Ph) |
(Basic) How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or enzymes with known oxadiazole/dihydrodioxine interactions (e.g., COX-2, phosphodiesterases) .
- Assay Conditions :
- Controls : Include reference inhibitors (e.g., Celecoxib for COX-2) and solvent controls (DMSO ≤0.1%) .
(Advanced) How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Modification Sites :
- Methodology :
(Advanced) How to resolve discrepancies in reported biological activities across studies?
Methodological Answer:
Purity Validation : Re-analyze compound purity via HPLC (≥95%) and ¹H NMR to exclude batch variability .
Assay Reproducibility : Cross-validate results in orthogonal assays (e.g., enzymatic vs. cell-based) .
Theoretical Frameworks : Apply cheminformatics tools (e.g., QSAR models) to reconcile activity differences based on structural descriptors .
(Advanced) What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to align with known inhibitors (e.g., COX-2 pharmacophore) .
- ADMET Prediction : Use SwissADME or ADMETLab to optimize solubility (<-4 LogS) and hepatotoxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
